molecular formula C6H8BrN3 B8053709 6-Bromo-5-methylpyridine-2,3-diamine

6-Bromo-5-methylpyridine-2,3-diamine

Cat. No.: B8053709
M. Wt: 202.05 g/mol
InChI Key: PEUUPWPKWVZJRC-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpyridine-2,3-diamine is a chemical compound that belongs to the class of bromopyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position, and two amino groups at the 2nd and 3rd positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylpyridine-2,3-diamine typically involves the bromination of 5-methylpyridine-2,3-diamine. One common method is the reaction of 5-methylpyridine-2,3-diamine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridine-2,3-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The amino groups can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methylpyridine-2,3-diamine is unique due to the presence of both bromine and amino groups on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

6-bromo-5-methylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-3-2-4(8)6(9)10-5(3)7/h2H,8H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUUPWPKWVZJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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